2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Description
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride is a fluorinated organic compound with the molecular formula C7H7F3N2·HCl. This compound is characterized by the presence of fluorine atoms attached to both the ethanamine and pyridine moieties, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activity.
Properties
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-5-1-2-6(12-3-5)7(9,10)4-11;/h1-3H,4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGOQLSPFZIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride typically involves the introduction of fluorine atoms into the pyridine ring and the ethanamine side chain. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent, followed by the addition of ethanamine. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents (e.g., hydrogen fluoride, diethylaminosulfur trifluoride), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .
Scientific Research Applications
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)ethanamine: Lacks the additional fluorine atom on the pyridine ring, resulting in different reactivity and properties.
2-Chloro-5-fluoropyrimidine: Contains a chlorine atom instead of a second fluorine, leading to variations in chemical behavior and applications.
Uniqueness
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity, such as pharmaceutical research and advanced material synthesis .
Biological Activity
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- IUPAC Name : 2,2-difluoro-2-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
- Molecular Formula : C7H8F3N·HCl
- Molecular Weight : 195.6 g/mol
- Purity : 95%
- Physical Form : Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties and effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.76 | Induces apoptosis via p53 pathway |
| A549 (Lung Cancer) | 1.47 | Inhibits cell proliferation |
| U937 (Monocytic Leukemia) | 0.11 | Promotes caspase activation |
These findings indicate that the compound exhibits significant antiproliferative effects, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspases.
- Cell Cycle Arrest : Studies suggest that the compound may also induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Signaling Pathways : There is evidence indicating that it may inhibit specific signaling pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Results : The study reported an IC50 value of 0.76 µM, with significant induction of apoptosis observed through flow cytometry assays.
-
Study on A549 Cells :
- Objective : To assess the antiproliferative effects on lung cancer cells.
- Results : An IC50 value of 1.47 µM was recorded, with molecular docking studies suggesting strong interactions with key cellular receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanamine hydrochloride, and how is purity ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, in Scheme 4 ( ), 2,2-difluoro-2-(pyridin-2-yl)ethanamine is reacted with NaHB(OAc)₃ in THF under mild conditions (room temperature, 3 hours). Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Purity is confirmed via HPLC (≥95% purity) and ¹⁹F NMR to verify fluorine integrity .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- Methodological Answer : Key techniques include:
- ¹H and ¹⁹F NMR : To confirm substitution patterns and fluorine environments.
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode, [M+H]⁺ ion).
- IR Spectroscopy : To identify amine (–NH₂) and hydrochloride salt (–NH₃⁺Cl⁻) stretching bands.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of fluorine and pyridinyl groups .
Advanced Research Questions
Q. What role do fluorine substituents play in modulating the compound’s bioactivity and stability?
- Methodological Answer : Fluorine atoms enhance metabolic stability by resisting oxidative degradation and improving lipophilicity (logP ~1.8). Comparative studies with non-fluorinated analogs (e.g., ethylamine derivatives) show reduced binding affinity (IC₅₀ values 2–5× lower) in enzyme inhibition assays. Computational modeling (e.g., molecular docking with CYP450 isoforms) predicts reduced metabolic clearance due to fluorine’s electronegativity .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD) to target enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Kinetic Assays : Monitor substrate turnover (e.g., fluorogenic assays for proteases) under varying inhibitor concentrations.
- Mutagenesis Studies : Identify critical binding residues (e.g., replacing active-site histidine with alanine) to validate interactions .
Q. What strategies are recommended to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements (n ≥ 3 replicates).
- Orthogonal Assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assay).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test (α = 0.05) .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
